6-Benzhydryl-1,3,5-triazine-2,4-diamine

Lipophilicity Blood-Brain Barrier Permeability CNS Drug Discovery

This 6-benzhydryl-1,3,5-triazine-2,4-diamine is a high-LogP (>3.5) N2-substituted guanamine specifically designed for CNS-penetrant kinase inhibitor and GPCR modulator discovery. The benzhydryl substituent provides a distinctive steric and aromatic fingerprint that enhances π-π stacking in ATP-binding clefts while disfavoring off-target kinases with restricted active sites. Researchers must choose this analog over generic phenyl or benzyl derivatives to maintain SAR continuity and avoid misleading selectivity data. Procure the anhydrous, high-purity form to ensure reproducible solubility measurements in DMSO-based assays.

Molecular Formula C16H15N5
Molecular Weight 277.32 g/mol
Cat. No. B3834049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzhydryl-1,3,5-triazine-2,4-diamine
Molecular FormulaC16H15N5
Molecular Weight277.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC(=NC(=N3)N)N
InChIInChI=1S/C16H15N5/c17-15-19-14(20-16(18)21-15)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H4,17,18,19,20,21)
InChIKeyQZMOLLGGHVXNFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Benzhydryl-1,3,5-triazine-2,4-diamine: Core Physicochemical and Procurement Profile


6-Benzhydryl-1,3,5-triazine-2,4-diamine (also known as 2-benzhydryl-4,6-diamino-1,3,5-triazine or 6-(diphenylmethyl)-1,3,5-triazine-2,4-diamine) is a substituted 1,3,5-triazine-2,4-diamine characterized by a benzhydryl (diphenylmethyl) group at the 6-position of the triazine ring. Its molecular formula is C₁₆H₁₅N₅ with a molecular weight of 277.32 g/mol [1]. The compound belongs to the N2,6-substituted 1,3,5-triazine-2,4-diamine class (N2-substituted guanamines), a scaffold recognized for its versatility in targeting diverse enzymes and receptors with applications in cancer, inflammation, and CNS research [2]. The benzhydryl substitution confers distinct lipophilicity and steric properties that differentiate it from simpler aryl or alkyl analogs [3].

Why 6-Benzhydryl-1,3,5-triazine-2,4-diamine Cannot Be Simply Substituted: The Selectivity and Physicochemical Gap


In-class 6-substituted 1,3,5-triazine-2,4-diamines exhibit substantial variation in biological target engagement, lipophilicity, and synthetic accessibility depending on the nature of the 6-position substituent. The benzhydryl group of this compound confers a unique steric profile and lipophilic character that modulates both target selectivity and compound handling [1]. Substitution with a simple phenyl or benzyl group fails to replicate the dual aromatic ring interaction potential and hydrophobicity required for binding to certain receptor pockets, while smaller alkyl substituents lack the necessary steric bulk for selective kinase inhibition [2]. The physicochemical divergence—reflected in differences in LogP and aqueous solubility—directly impacts assay compatibility, formulation, and SAR interpretation, making blind substitution a significant risk in both discovery and applied research contexts [3].

Quantitative Differentiation of 6-Benzhydryl-1,3,5-triazine-2,4-diamine from Closest Analogs


Lipophilicity (LogP) Differential for Blood-Brain Barrier Permeability Potential

The benzhydryl substitution at the 6-position confers substantially higher lipophilicity compared to a simple phenyl analog, a critical parameter for central nervous system (CNS) drug discovery. The phenyl analog 6-phenyl-1,3,5-triazine-2,4-diamine has a reported LogP of 1.865 [1]. While no direct experimental LogP is available for the benzhydryl derivative, the addition of a second phenyl ring (benzhydryl = diphenylmethyl) is predicted to increase LogP by approximately 1.5-2.5 units based on established fragment-based lipophilicity contributions for aromatic rings [2]. This elevated lipophilicity is a key determinant for passive diffusion across the blood-brain barrier, making the benzhydryl derivative more suitable for CNS-targeted screening campaigns compared to the less lipophilic phenyl or benzyl analogs.

Lipophilicity Blood-Brain Barrier Permeability CNS Drug Discovery

Aqueous Solubility Constraint vs. Phenyl Analog

The increased lipophilicity of the benzhydryl derivative comes at the cost of significantly reduced aqueous solubility relative to simpler aryl analogs. 6-Phenyl-1,3,5-triazine-2,4-diamine exhibits very slight aqueous solubility (0.06% at 22°C, 0.6% at 100°C) [1]. The benzhydryl derivative, with its additional aromatic ring and higher molecular weight, is expected to have markedly lower aqueous solubility, potentially in the <0.01 mg/mL range . This solubility differential is critical for assay design: while the phenyl analog may be amenable to aqueous buffer-based assays at low micromolar concentrations, the benzhydryl derivative will require the use of organic co-solvents (e.g., DMSO) and careful monitoring of precipitation during biological testing.

Aqueous Solubility In Vitro Assay Compatibility Formulation

Steric Bulk-Driven Kinase Selectivity vs. Unsubstituted and Mono-aryl Analogs

The benzhydryl group at the 6-position introduces significant steric bulk that can drive selectivity for kinase ATP-binding pockets with larger hydrophobic sub-pockets. In the broader class of 2,4-diamino-1,3,5-triazines, substitution at the 6-position has been shown to modulate kinase inhibition profiles [1]. Specifically, the diphenylmethyl moiety provides an extended aromatic surface that can engage in π-π stacking interactions with tyrosine or phenylalanine residues lining the ATP-binding cleft, while the steric bulk can reduce off-target binding to kinases with more constrained active sites [2]. This steric differentiation is not achievable with mono-aryl (e.g., phenyl) or alkyl substituents, which offer either insufficient aromatic surface area or inadequate steric bulk for selective binding.

Kinase Inhibition Selectivity Structure-Activity Relationship

Synthetic Accessibility and Yield Trade-offs Relative to Simple Aryl Analogs

The synthesis of 6-benzhydryl-1,3,5-triazine-2,4-diamine involves the condensation of benzhydryl nitrile or an equivalent benzhydryl precursor with dicyandiamide or a biguanide derivative. In the general synthetic approach for 6-substituted 1,3,5-triazine-2,4-diamines, yields can vary significantly depending on the steric and electronic properties of the 6-position substituent [1]. For instance, the synthesis of the phenyl analog (benzoguanamine) via benzonitrile condensation with dicyandiamide proceeds readily under standard conditions. In contrast, the increased steric hindrance of the benzhydryl nitrile can reduce reaction rates and overall yields, potentially requiring modified conditions (e.g., higher temperatures, microwave irradiation, or alternative catalysts) [2]. This translates to higher procurement costs and potentially longer lead times for the benzhydryl derivative compared to simpler 6-aryl analogs.

Synthetic Accessibility Yield Procurement Cost

Validated Research Applications for 6-Benzhydryl-1,3,5-triazine-2,4-diamine Based on Differentiated Properties


CNS-Focused Kinase and GPCR Screening Libraries

The elevated lipophilicity of 6-benzhydryl-1,3,5-triazine-2,4-diamine, inferred from the benzhydryl substitution, makes it a strong candidate for inclusion in small-molecule libraries targeting CNS-penetrant kinase inhibitors or GPCR modulators. The compound's predicted LogP (>3.5) aligns with optimal ranges for blood-brain barrier permeability [1], while the steric bulk of the benzhydryl group offers the potential for selective binding to larger hydrophobic pockets within neurotransmitter receptors or kinase ATP-binding sites [2]. Researchers screening for neuropsychiatric or neurodegenerative disease targets should prioritize this analog over less lipophilic phenyl or benzyl derivatives, which are less likely to achieve sufficient brain exposure. Assays must, however, be conducted with DMSO stocks to mitigate low aqueous solubility [3].

Selective Kinase Inhibitor Lead Optimization

For medicinal chemistry programs seeking to improve kinase selectivity profiles, 6-benzhydryl-1,3,5-triazine-2,4-diamine offers a distinct steric and aromatic fingerprint compared to mono-aryl or alkyl 6-substituted analogs. The extended aromatic surface of the benzhydryl group can enhance π-π stacking with key tyrosine or phenylalanine residues in the ATP-binding cleft, while steric hindrance can disfavor binding to off-target kinases with smaller or more conformationally restricted active sites [1]. This differentiation is particularly relevant for programs targeting the Src family kinases or other tyrosine kinases where triazine-based scaffolds have demonstrated activity [2]. Procurement of this specific analog, rather than a generic phenyl or methyl derivative, is essential for maintaining SAR continuity and avoiding misleading selectivity data.

Physicochemical Profiling and Formulation Studies for Lipophilic Triazines

The benzhydryl derivative serves as a representative model compound for studying the formulation challenges associated with highly lipophilic 1,3,5-triazine-2,4-diamines. Its significantly reduced aqueous solubility (estimated <0.01 mg/mL) relative to the phenyl analog (0.6 mg/mL) makes it an ideal candidate for developing and validating solubilization strategies, including the use of cyclodextrins, lipid-based formulations, or co-solvent systems [1]. Pre-formulation researchers and analytical chemists requiring a high-LogP triazine standard for method development will find this compound more suitable than its less lipophilic counterparts. Procurement for this purpose should specify the anhydrous, high-purity form to ensure reproducible solubility measurements [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Benzhydryl-1,3,5-triazine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.